molecular formula C32H32N4O5S B15143218 HIV-1 inhibitor-17

HIV-1 inhibitor-17

Número de catálogo: B15143218
Peso molecular: 584.7 g/mol
Clave InChI: VCNYRIZWJWIDIN-LJAQVGFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

HIV-1 inhibitor-17 is a novel compound designed to inhibit the activity of the HIV-1 protease enzyme. This enzyme is crucial for the maturation and replication of the HIV-1 virus, which causes acquired immune deficiency syndrome (AIDS). By inhibiting this enzyme, this compound aims to prevent the virus from replicating and spreading within the host.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-17 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process.

Análisis De Reacciones Químicas

Types of Reactions

HIV-1 inhibitor-17 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications that enhance its inhibitory activity or pharmacokinetic properties.

Aplicaciones Científicas De Investigación

HIV-1 inhibitor-17 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on viral replication and cell biology.

    Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS.

    Industry: Utilized in the development of new antiviral drugs and diagnostic tools.

Mecanismo De Acción

HIV-1 inhibitor-17 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from processing viral polyproteins into functional proteins, thereby inhibiting viral maturation and replication. The molecular targets include specific amino acid residues within the enzyme’s active site, and the pathways involved are related to the viral life cycle and host cell interactions.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to HIV-1 inhibitor-17 include other HIV-1 protease inhibitors such as saquinavir, lopinavir, and darunavir. These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific structural modifications that enhance its binding affinity and inhibitory activity against drug-resistant HIV-1 variants. This makes it a promising candidate for overcoming resistance issues associated with existing protease inhibitors.

Propiedades

Fórmula molecular

C32H32N4O5S

Peso molecular

584.7 g/mol

Nombre IUPAC

3-[(5-amino-2,3-dihydroindol-1-yl)sulfonyl]-N-[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C32H32N4O5S/c1-35(26-12-14-27(41-2)15-13-26)32(38)29(19-22-7-4-3-5-8-22)34-31(37)24-9-6-10-28(21-24)42(39,40)36-18-17-23-20-25(33)11-16-30(23)36/h3-16,20-21,29H,17-19,33H2,1-2H3,(H,34,37)/t29-/m0/s1

Clave InChI

VCNYRIZWJWIDIN-LJAQVGFWSA-N

SMILES isomérico

CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=C4C=CC(=C5)N

SMILES canónico

CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCC5=C4C=CC(=C5)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.